N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-11-5-4-10(25-2)6-12(11)26-3/h4-7H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSQFXVMAPKSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties based on various studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 390.4 g/mol. Its structure includes a dimethoxyphenyl moiety and a pyridazino-thiazin ring system, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O5S |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1286706-27-1 |
Antimicrobial Activity
Research indicates that derivatives of thiazine and benzothiazine compounds exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. In vitro studies reported an IC50 value in the range of 51 to 6.6 nM for certain derivatives against resistant strains of bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that similar thiazine derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown activity against colon carcinoma (IC50 = 6.2 μM) and breast cancer cell lines (IC50 values of 43.4 μM and 27.3 μM) in various assays . The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been known to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazine derivatives including N-(2,4-dimethoxyphenyl)-2-{...}. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the chemical structure could enhance antimicrobial potency.
Study on Anticancer Mechanisms
In another investigation focusing on anticancer mechanisms, researchers synthesized several derivatives of the compound and tested their effects on cancer cell lines. The findings suggested that specific modifications led to increased cytotoxicity against targeted cancer cells while minimizing toxicity to normal cells.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide exhibit substantial antimicrobial properties. For instance:
- Case Study : A study demonstrated that compounds with similar structural frameworks showed effectiveness against various bacteria including Staphylococcus aureus and fungi such as Candida albicans .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the triazole and thiazine rings:
- Research Findings : Compounds with similar structures were shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells .
Material Science Applications
1. Polymer Chemistry
The unique chemical structure allows for the incorporation of this compound into polymer matrices:
- Application Example : Used as an additive to enhance the thermal stability and mechanical properties of polymers .
2. Corrosion Inhibition
The compound's ability to form stable complexes with metal ions makes it a candidate for corrosion inhibition:
- Study Insight : Research has indicated that similar compounds can reduce corrosion rates significantly in metal substrates when applied as coatings .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Heterocycle
- Target Compound: The pyridazino[4,5-b][1,4]thiazine core combines pyridazine and thiazine rings, creating a planar, electron-deficient system conducive to interactions with aromatic binding pockets.
- Compound: The pyrazolo[4,3-c][1,2]benzothiazine core introduces a fused benzothiazine with a pyrazole ring, increasing rigidity and π-system complexity.
Substituent Effects
- 4-Methyl vs. 4-Cyclopropyl () : The methyl group in the target compound minimizes steric hindrance, favoring synthetic accessibility. In contrast, the cyclopropyl group in ’s analog introduces ring strain and steric bulk, which may influence conformational stability and target selectivity .
- 2,4-Dimethoxyphenyl vs. 2,4-Difluorophenyl () : Methoxy groups are electron-donating and increase solubility via polar interactions, whereas fluorine atoms are electron-withdrawing, enhancing metabolic stability and lipophilicity. This difference may affect pharmacokinetic profiles .
- The fluorine atom may direct molecular orientation in binding sites .
Potential for Natural Product Inspiration ()
LC/MS profiling methods (as noted in ) could aid in identifying structurally related natural analogs for further comparison .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction time. For example, refluxing under inert atmospheres (e.g., nitrogen) minimizes side reactions, while microwave-assisted synthesis can enhance efficiency . Purification via column chromatography or HPLC ensures high purity, and intermediates should be validated using TLC or NMR . Reaction monitoring with spectroscopic methods (e.g., FT-IR) helps identify bottlenecks .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like aromatic protons and acetamide groups, while Mass Spectrometry (MS) confirms molecular weight . High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required), and X-ray crystallography may resolve stereochemistry for crystalline derivatives .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target proteins, while Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time . Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve synthesizing analogs with modified substituents (e.g., methoxy → ethoxy) and testing bioactivity. For instance, replacing the 4-methyl group with bulkier alkyl chains may enhance lipophilicity and membrane permeability . Use 2D/3D-QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . Statistical tools (ANOVA, Tukey’s test) identify outliers .
Basic: What stability tests are essential for this compound under experimental conditions?
Answer:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation. Assess photostability via UV-Vis spectroscopy under light exposure. For solution-phase stability, track pH-dependent hydrolysis using LC-MS .
Advanced: How can alternative synthetic routes (e.g., green chemistry) improve scalability?
Answer:
Microwave-assisted synthesis reduces reaction times and energy consumption . Flow chemistry enables continuous production with precise temperature control, minimizing byproducts . Solvent-free mechanochemical grinding (e.g., ball milling) is eco-friendly and scalable for solid-phase reactions .
Advanced: What methodologies identify the compound’s mechanism of action in biological systems?
Answer:
Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., kinases) and observe activity loss. Thermal Shift Assays (TSA) detect target engagement by measuring protein melting shifts. Phosphoproteomics or metabolomics can map downstream signaling pathways .
Basic: How are degradation products analyzed to ensure experimental reproducibility?
Answer:
Forced degradation studies (acid/base/oxidative stress) followed by LC-MS or GC-MS identify major breakdown products. Compare fragmentation patterns with reference standards. Stability-indicating HPLC methods quantify degradation under storage conditions .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions systematically?
Answer:
Apply factorial designs (e.g., Box-Behnken) to screen variables (temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) models interactions between factors and identifies optimal conditions . Use software (JMP, Minitab) for statistical validation and reduce experimental runs by 50-70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
